molecular formula C8H6O2S2 B596650 Thieno[3,4-b]thiophene-2-carboxylic acid CAS No. 14630-08-1

Thieno[3,4-b]thiophene-2-carboxylic acid

Cat. No. B596650
CAS RN: 14630-08-1
M. Wt: 198.254
InChI Key: MSNSBRVDFLGBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,4-b]thiophene-2-carboxylic acid is a thiophenecarboxylic acid in which the carboxy group is located at position 2 . It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .


Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of 2-(2-thienyl)ethanol and carbon disulfide in a catalytic vapor-phase reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C7H4O2S2 . The SMILES string representation is OC(=O)c1cc2sccc2s1 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be involved in the Gewald condensation reaction to produce aminothiophene derivatives . It can also react with LDA to undergo double deprotonation, giving the 5-lithio derivative .


Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Molecular and Electronic Structure Studies : Thieno[3,4-b]thiophene-2-carboxylic acid has been studied for its molecular and electronic structures using AM1 and MNDO methods, indicating equilibrium between conformations and the importance of rotation barriers in its molecular geometry (Buemi, 1989).

  • Synthesis of Low Band Gap Organic Semiconductors : It serves as a starting material for the synthesis of fused heterocycles like thieno[3,4-b]thiophene, which are significant for low band gap organic semiconductors used in OLEDs, photovoltaic cells, and electrochromics (Dey et al., 2010).

  • Involvement in Dye-Sensitized Solar Cells : Poly(this compound) has been synthesized and utilized in dye-sensitized solar cells due to its NIR absorption and low band gap, enhancing the power conversion efficiency of these solar cells (Saji et al., 2010).

  • Liquid-Crystalline Complexes Formation : It's used for synthesizing novel supramolecular liquid-crystalline complexes, which are formed through intermolecular hydrogen bonding (Tso et al., 1998).

  • Functionalization of Microporous Metal-Organic Frameworks : A methyl-substituted derivative of thieno[2,3-b]thiophene dicarboxylate has been used in the functionalization of microporous lanthanide-based metal-organic frameworks for sensing activities and magnetic properties (Wang et al., 2016).

Safety and Hazards

While specific safety and hazard information for Thieno[3,4-b]thiophene-2-carboxylic acid is not available, general precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

thieno[2,3-c]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBPOIZFVYLFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CSC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14630-08-1
Record name thieno[3,4-b]thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What do we know about the structural characteristics of Thieno[3,4-b]thiophene-2-carboxylic acid?

A: this compound is a bicyclic heterocyclic compound. While its exact molecular weight can vary slightly depending on the specific isotopes present, it is generally around 200 g/mol. Spectroscopic studies, including those using AM1 and MNDO methods, suggest that the molecule prefers a planar conformation, although rotation around the C7-C9 bond (connecting the carboxylic acid group) is possible with a relatively low energy barrier []. This flexibility could be important for its interaction with other molecules and in device applications.

Q2: How does this compound behave in terms of material compatibility and stability?

A: This compound can be incorporated into polymers and its stability seems promising. For example, poly(this compound) has been investigated as a potential polymer dye for dye-sensitized solar cells []. Additionally, derivatives of this acid, such as those containing ter(ethylene oxide) (TEO) pendants, have demonstrated enhanced performance in organic bulk heterojunction solar cells []. The TEO modification improved the self-assembly and nanoscale morphology of the active layer, leading to better stability and increased power conversion efficiency in devices []. These examples highlight the potential of this compound and its derivatives in materials science, particularly for applications in organic electronics.

Q3: Have there been any computational studies on this compound?

A: Absolutely. Computational chemistry methods like AM1 and MNDO have been instrumental in understanding the conformational preferences of this molecule []. These methods have revealed that while the molecule prefers a planar conformation, the carboxylic acid substituent can rotate relatively freely. This information is crucial for predicting its interactions with other molecules and for designing new derivatives with tailored properties. Further computational studies could explore the electronic properties of this compound and its derivatives, providing valuable insights for optimizing their performance in electronic devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.